molecular formula C15H21NO3 B8107045 Benzyl 4-(methoxymethyl)piperidine-1-carboxylate

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B8107045
M. Wt: 263.33 g/mol
InChI Key: FGIVTSHUPBOQDU-UHFFFAOYSA-N
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Description

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate (CAS 1817798-96-1) is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. This piperidine derivative is supplied for research applications as a chemical synthesis intermediate. The structure features a methoxymethyl functional group at the 4-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. Piperidine derivatives are privileged structures in medicinal chemistry and drug discovery, serving as key building blocks for the development of bioactive molecules . The benzoylpiperidine fragment, a closely related structure, is recognized as a metabolically stable scaffold and is considered a potential bioisostere of the piperazine ring, making it a valuable chemical frame in drug design . The specific functionalization of this molecule makes it a versatile intermediate for further chemical modification, particularly in pharmaceutical research where the piperidine ring is a common pharmacophore. The Cbz protecting group can be selectively removed to reveal the secondary amine for further derivatization, while the methoxymethyl group offers a site for additional synthetic manipulation. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols while handling this compound.

Properties

IUPAC Name

benzyl 4-(methoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-11-14-7-9-16(10-8-14)15(17)19-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVTSHUPBOQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives

A common approach involves alkylation of 4-hydroxymethylpiperidine or its protected analogs.

Procedure :

  • Starting Material : 4-Hydroxymethylpiperidine is reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyl carbamate group.

  • Methoxymethylation : The hydroxyl group is converted to a methoxymethyl ether using methyl iodide or dimethyl sulfate under alkaline conditions.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : 0–25°C for carbamate formation; 50–80°C for methoxymethylation.

  • Yield : 65–78% after column chromatography.

Challenges :

  • Competing side reactions (e.g., over-alkylation) require precise stoichiometry.

  • Protection of the piperidine nitrogen is often necessary to prevent unwanted substitutions.

Reductive Amination of 4-Oxopiperidine

This method leverages reductive amination to install the methoxymethyl group.

Procedure :

  • Intermediate Synthesis : 4-Oxopiperidine is condensed with methoxyamine hydrochloride to form a Schiff base.

  • Reduction : Sodium borohydride or cyanoborohydride reduces the imine to the secondary amine.

  • Benzylation : The amine is protected with benzyl chloroformate.

Optimization Insights :

  • Catalyst : Titanium tetraisopropoxide improves imine formation efficiency.

  • Yield : 70–82% after purification via recrystallization.

Table 1: Comparative Analysis of Reductive Amination Conditions

ParameterCondition 1Condition 2
Reducing AgentNaBH₄NaBH₃CN
SolventMethanolTHF
Temperature (°C)250
Yield (%)7082

Grignard Addition to 4-Cyanopiperidine

A less conventional route involves Grignard reagents to introduce the methoxymethyl moiety.

Procedure :

  • Cyanopiperidine Preparation : 4-Cyanopiperidine is synthesized via nucleophilic substitution of 4-chloropiperidine with potassium cyanide.

  • Grignard Reaction : Methoxymethyl magnesium bromide is added to the nitrile, followed by hydrolysis to yield the ketone intermediate.

  • Reduction and Protection : The ketone is reduced to the alcohol, followed by benzylation.

Key Observations :

  • Side Products : Over-reduction to the amine occurs if reaction times exceed 4 hours.

  • Yield : 58–65% after distillation.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct coupling of methoxymethyl groups to pre-benzylated piperidines.

Procedure :

  • Substrate Preparation : 1-Benzylpiperidine-4-boronic ester is synthesized via Miyaura borylation.

  • Coupling : Reaction with methoxymethyl triflate in the presence of Pd(PPh₃)₄.

Conditions :

  • Solvent : Dioxane/water (4:1).

  • Temperature : 90°C for 12 hours.

  • Yield : 73% after HPLC purification.

Advantages :

  • High regioselectivity.

  • Compatible with sensitive functional groups.

Enzymatic Resolution for Chiral Intermediates

For enantiomerically pure derivatives, lipase-mediated resolution is employed.

Procedure :

  • Racemic Synthesis : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is prepared via standard methods.

  • Enzymatic Acetylation : Candida antarctica lipase B selectively acetylates the (R)-enantiomer.

  • Methoxymethylation : The resolved alcohol is converted to the methoxymethyl ether.

Yield and Purity :

  • Enantiomeric Excess : >98% ee.

  • Overall Yield : 50–55%.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Recent patents highlight flow chemistry for improved scalability.

Setup :

  • Reactor Type : Microfluidic tubular reactor.

  • Steps :

    • Piperidine is mixed with benzyl chloroformate in a T-junction.

    • Methoxymethylation occurs in a second reactor zone using methyl triflate.

Benefits :

  • Throughput : 1.2 kg/hour.

  • Purity : >99.5% by GC-MS.

Green Chemistry Approaches

Solvent-free mechanochemical methods reduce environmental impact.

Procedure :

  • Ball Milling : 4-Hydroxymethylpiperidine, benzyl chloroformate, and potassium carbonate are milled for 2 hours.

  • Methoxymethylation : Methyl iodide and silica gel are added, followed by another milling cycle.

Outcomes :

  • Yield : 68%.

  • Waste Reduction : 90% less solvent usage compared to batch methods.

Challenges and Mitigation Strategies

Stability of Intermediates

The methoxymethyl group is prone to hydrolysis under acidic conditions.

Solutions :

  • Use of anhydrous solvents and inert atmospheres during synthesis.

  • Lyophilization of intermediates for long-term storage.

Purification Difficulties

Similar polarities of byproducts complicate chromatography.

Innovations :

  • Tag-Assisted Purification : Introduction of a fluorous tag simplifies separation.

  • Crystallization Optimization : Ethyl acetate/hexane mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce various substituted piperidines .

Scientific Research Applications

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs, focusing on substituent differences and their impact on properties:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Physical State Key Applications/Notes Reference ID
Benzyl 4-(methoxymethyl)piperidine-1-carboxylate Methoxymethyl (-CH₂OCH₃) C₁₅H₁₉NO₃ 279.32* Not reported Intermediate for drug synthesis [Hypothetical]
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl (-CH₂OH) C₁₄H₁₉NO₃ 249.31 Solid/Liquid Precursor for further functionalization
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate Pyridinylmethyl (-CH₂C₅H₃NCH₃) C₂₀H₂₅N₂O₃ 341.1860 Solid Cross-coupling product (63% yield)
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Ethoxycarbonyl acetyl (-COCH₂CO₂Et) C₁₉H₂₅NO₅ 356.41 Liquid Pharmaceutical intermediate
Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Aminocarbonyl (-CONH₂) C₁₄H₁₇N₂O₃ 267.30 Solid Bioactive compound synthesis
Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate Hydroxy and methoxycarbonylphenyl C₂₁H₂₃NO₅ 369.41 Solid Chiral intermediate (97% purity)

Key Observations :

  • Polarity and Reactivity : Hydroxymethyl analogs (e.g., ) are more polar and prone to oxidation, whereas methoxymethyl derivatives offer enhanced stability. Ethoxycarbonyl acetyl substituents () introduce ester functionalities suitable for nucleophilic substitution.
  • Synthetic Utility : Pyridinylmethyl derivatives () demonstrate applicability in cross-electrophile coupling reactions, yielding heterocyclic scaffolds. Chiral analogs () highlight stereochemical diversity in drug design.
  • Physical State : Solid states correlate with crystalline purity (e.g., ), while oily forms () may indicate lower melting points due to flexible substituents.

Biological Activity

Benzyl 4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities. Its molecular formula is C16H23N2O4C_{16}H_{23}N_{2}O_{4}, with a molecular weight of approximately 306.36 g/mol. The presence of the methoxymethyl group contributes to its unique reactivity and biological interactions.

Property Value
Molecular Formula C16H23N2O4C_{16}H_{23}N_{2}O_{4}
Molecular Weight 306.36 g/mol
Functional Groups Methoxy, Piperidine

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Research indicates that compounds with piperidine structures can act as inhibitors for various enzymes, particularly those involved in the endocannabinoid system, such as monoacylglycerol lipase (MAGL) .

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as a MAGL inhibitor, which is significant in modulating pain and inflammation pathways.
  • Receptor Binding : Preliminary studies suggest binding affinity to cannabinoid receptors, impacting neurochemical signaling .

Biological Activities

The biological activities of this compound can be categorized into several areas:

  • Anti-inflammatory Properties : As a MAGL inhibitor, it may reduce the levels of pro-inflammatory mediators by preventing the breakdown of endocannabinoids.
  • Anticancer Potential : Some studies indicate that derivatives of piperidine compounds exhibit antiproliferative effects on various cancer cell lines .
  • Neuroprotective Effects : By modulating endocannabinoid signaling, it may provide protective effects against neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives:

  • Study on MAGL Inhibition : A recent study optimized benzylpiperidine derivatives for MAGL inhibition, demonstrating IC50 values in the nanomolar range. This suggests that structural modifications can significantly enhance biological activity .
  • Antiproliferative Activity : Research has shown that piperidine-based compounds exhibit varying degrees of antiproliferative activity against cancer cell lines, indicating potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Name Key Features Biological Activity
Benzyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylateContains methoxy group; potential for different biological activityModerate anti-inflammatory effects
Benzyl 4-(tert-butoxycarbonyl)amino-piperidine-1-carboxylateEnhanced stability due to tert-butoxycarbonyl groupHigher selectivity for MAGL
Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylateVariation in position of methoxy groupVaries; requires further investigation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 4-(methoxymethyl)piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-(methoxymethyl)piperidine reacts with benzyl chloroformate under alkaline conditions (e.g., NaHCO₃) in dichloromethane or THF. Optimization involves controlling stoichiometry (1:1.2 molar ratio of piperidine derivative to benzyl chloroformate), maintaining temperatures between 0–5°C to minimize side reactions, and using anhydrous solvents. Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves yields, which typically range from 36% to 89% depending on reaction scale and conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include δ ~5.12 (s, 2H, benzyl CH₂), δ ~3.30–3.50 (m, methoxymethyl OCH₃), and δ ~4.20 (brs, piperidine N-CH₂). Piperidine ring protons appear as multiplets between δ 1.0–2.5 .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₅H₂₁NO₃: 263.15 g/mol). Deviation >5 ppm warrants reanalysis .
  • IR Spectroscopy : Look for ester C=O stretch ~1720 cm⁻¹ and ether C-O stretch ~1100 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis/storage .
  • Exposure Response : For skin contact, wash immediately with soap/water (≥15 mins); for eye exposure, rinse with saline/water for 10–15 mins. Seek medical evaluation due to uncharacterized toxicity .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can structural modifications of the methoxymethyl group influence biological activity, and what experimental strategies validate these effects?

  • Methodological Answer :

  • Modifications : Replace the methoxymethyl group with hydroxymethyl, acetyl, or aryl substituents to alter lipophilicity and hydrogen-bonding capacity. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate shows increased polarity (logP reduction by ~0.5), affecting cellular uptake .
  • Validation :
  • Enzyme Assays : Test inhibitory activity against HDACs or kinases (IC₅₀ values via fluorescence-based assays).
  • Molecular Docking : Compare binding poses using software like AutoDock Vina to correlate structural changes with target affinity .

Q. How should researchers address discrepancies in reported toxicity data for piperidine carboxylate derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-reference SDS entries (e.g., conflicting reports on skin irritation potential ). Perform in vitro assays (e.g., MTT on HaCaT cells) to assess cytotoxicity (IC₅₀).
  • Batch Analysis : Verify purity via HPLC (>98%) to rule out contaminants as toxicity sources.
  • In Silico Prediction : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity, supplementing gaps in empirical data .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .
  • Solvent/Base Selection : Use DMF or DMSO with Cs₂CO₃ for deprotonation, improving nucleophilicity of the piperidine nitrogen.
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 20 mins) while maintaining yields >60% .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hrs. Monitor degradation via HPLC at λ = 254 nm.
  • Kinetic Analysis : Calculate t₁/₂ using first-order kinetics. Ester groups typically hydrolyze faster at pH >10 .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage if instability is observed .

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